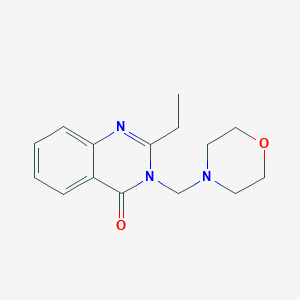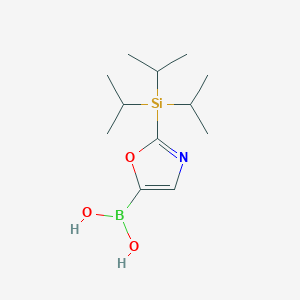
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to an oxazole ring, which is further substituted with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides under appropriate conditions.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the oxazole ring.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of boronic esters or anhydrides.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound.
類似化合物との比較
Similar Compounds
- 2-Methylbenzoxazole-5-boronic acid pinacol ester
- 2-Methylthiazole-5-boronic acid pinacol ester
- 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Uniqueness
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Additionally, the combination of the oxazole ring and boronic acid group offers a versatile platform for further functionalization and application in various fields .
特性
分子式 |
C12H24BNO3Si |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]boronic acid |
InChI |
InChI=1S/C12H24BNO3Si/c1-8(2)18(9(3)4,10(5)6)12-14-7-11(17-12)13(15)16/h7-10,15-16H,1-6H3 |
InChIキー |
NYDKNTMDWOFMIN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


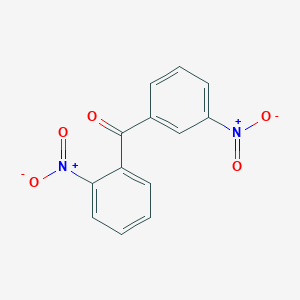
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)

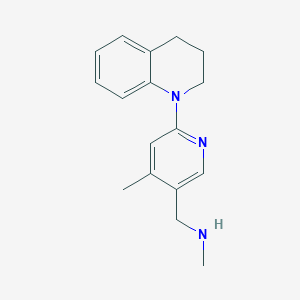

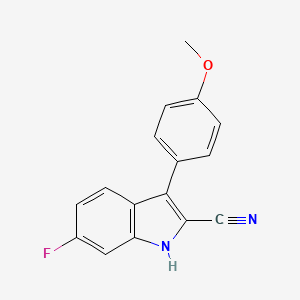
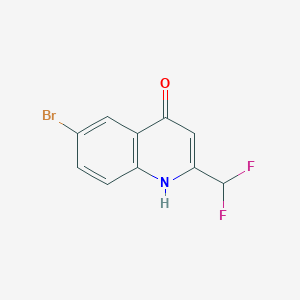
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
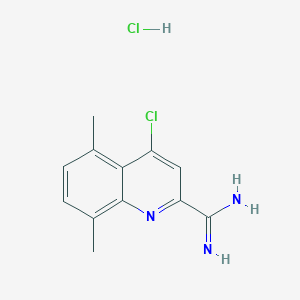

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)

